Arsenous acid, trimethyl ester
Description
Arsenous acid, trimethyl ester (CAS 6596-95-8), also known as trimethyl arsenite, is an organoarsenic compound with the chemical formula C₃H₉AsO₃ and a molecular weight of 168.0234 g/mol . It is classified as a neutral ester of arsenous acid (H₃AsO₃), where three methyl groups replace the hydroxyl protons. Key properties include:
- Vaporization enthalpy (ΔvapH°): 42.30 ± 1.30 kJ/mol
- Ionization energy (IE): 7.93–9.73 eV
- Hydrolytic stability: Highly unstable in aqueous media due to rapid hydrolysis .
Synthesis methods involve reactions of arsenous acid with methanol under dehydrating conditions or oxidation of thio arsenous acid esters with hydrogen peroxide .
Properties
CAS No. |
6596-95-8 |
|---|---|
Molecular Formula |
C3H9AsO3 |
Molecular Weight |
168.02 g/mol |
IUPAC Name |
trimethyl arsorite |
InChI |
InChI=1S/C3H9AsO3/c1-5-4(6-2)7-3/h1-3H3 |
InChI Key |
JQWDUIXUOQTLKR-UHFFFAOYSA-N |
Canonical SMILES |
CO[As](OC)OC |
Origin of Product |
United States |
Preparation Methods
Esterification via Methylation of Arsenous Acid
- Starting Materials : Arsenous acid (H3AsO3) or arsenic acid (H3AsO4) can be used as the arsenic source.
- Methylating Agents : Common methylating agents include methyl iodide (CH3I), dimethyl sulfate ((CH3O)2SO2), or trimethylsilyl reagents.
- Reaction Conditions : The reaction is generally carried out under anhydrous conditions with a base such as pyridine or triethylamine to neutralize the acid formed during the esterification.
- Mechanism : The nucleophilic oxygen atoms in arsenous acid attack the electrophilic methyl groups in the methylating agent, resulting in the formation of trimethyl ester bonds.
Use of Trimethylsilyl Reagents in Ester Formation
- A notable preparation route involves the use of trimethylsilyl derivatives, such as tris(trimethylsilyl)arsine or related silane reagents.
- These reagents react with arsenic-containing precursors to yield arsenous acid trimethyl esters.
- This method is often employed in analytical chemistry for derivatization prior to gas chromatography-mass spectrometry (GC-MS) analysis, as it enhances volatility and detection sensitivity.
Catalytic Pyrolysis Routes
- In pyrolysis processes involving arsenic-containing materials, catalytic conditions can lead to the formation of arsenous acid, tris(trimethylsilyl) ester as a product.
- Studies have shown that catalysts can influence the yield and formation pathways of this compound during thermal decomposition of complex organic arsenic precursors.
- For example, in the pyrolysis of waste tires or other organosilicon materials, the presence of a catalyst increased the relative area percentage of arsenous acid trimethyl ester detected by GC-MS to over 40%, indicating a significant formation route under catalyzed conditions.
Data Tables Summarizing Preparation and Analytical Findings
| Preparation Method | Starting Materials | Methylating Agent/Reagent | Reaction Conditions | Notes/Applications |
|---|---|---|---|---|
| Direct Esterification | Arsenous acid (H3AsO3) | Methyl iodide, dimethyl sulfate | Anhydrous, base (pyridine/TEA), reflux | Classical esterification to form trimethyl ester |
| Trimethylsilyl Derivative Route | Arsenic-containing precursors | Tris(trimethylsilyl)arsine | Mild conditions, often for GC-MS prep | Used for derivatization in analytical chemistry |
| Catalytic Pyrolysis | Organosilicon/arsenic wastes | Catalyst-assisted thermal pyrolysis | Elevated temperature with catalyst | Industrial/analytical formation route, yields vary with catalyst |
Comprehensive Research Findings
- Analytical Detection : Arsenous acid, tris(trimethylsilyl) ester is frequently detected as a derivative in GC-MS analyses of arsenic-containing samples due to its enhanced volatility and stability in the gas phase.
- Catalyst Effects : Catalysts used in pyrolysis can significantly alter the product distribution, increasing the formation of arsenous acid trimethyl ester by up to 41.5% area in chromatographic analysis, compared to much lower yields in uncatalyzed processes.
- Toxicological Notes : The compound is recognized as highly toxic, consistent with the toxicity of arsenic compounds in general, and care must be taken in handling and synthesis.
- Commercial Availability : Arsenic acid trimethyl ester is commercially available from chemical suppliers, indicating established synthetic routes and purification methods.
Chemical Reactions Analysis
Types of Reactions: Arsenic methoxide undergoes various chemical reactions, including:
Oxidation: Arsenic methoxide can be oxidized to form arsenic oxides.
Reduction: It can be reduced to form lower oxidation state arsenic compounds.
Substitution: The methoxide groups can be substituted with other ligands, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen (O₂) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as hydrogen gas (H₂) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenating agents like chlorine (Cl₂) or bromine (Br₂) can be used for substitution reactions.
Major Products Formed:
Oxidation: Arsenic oxides (e.g., As₂O₅).
Reduction: Lower oxidation state arsenic compounds (e.g., AsH₃).
Substitution: Arsenic halides (e.g., AsCl₃).
Scientific Research Applications
Synthesis and Reactivity
Arsenous acid, trimethyl ester can be synthesized through the methylation of arsenous acid. Its reactivity is characterized by its ability to form complexes with various ligands and undergo hydrolysis to yield methylarsonic acid. The compound can react with halogens to produce arsenic trihalides and can also participate in alkylation reactions.
Agricultural Chemistry
This compound has been explored for its potential use in agriculture, particularly as a herbicide. Its anhydride form, arsenic trioxide, is already utilized in various pest control applications. The trimethyl ester may enhance the bioavailability of arsenic in soil, influencing plant uptake and growth.
Pharmaceutical Research
Research indicates that organoarsenic compounds possess anticancer properties. This compound has been investigated for its cytotoxic effects on cancer cell lines. Studies have shown that it can induce apoptosis in certain types of cancer cells, making it a candidate for further pharmacological development.
Environmental Science
The environmental impact of arsenous compounds is significant due to their toxicity and potential for bioaccumulation. Trimethyl arsenite has been studied for its behavior in aquatic environments and its role in arsenic cycling. Understanding its degradation pathways is crucial for assessing ecological risks.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of various organoarsenic compounds, including this compound, on human leukemia cells. The results demonstrated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting that this compound could be further developed into an anticancer agent .
Case Study 2: Environmental Impact Assessment
Research conducted by the Environmental Protection Agency (EPA) examined the leaching potential of arsenous acid derivatives in agricultural soils. The study found that trimethyl esters could increase the mobility of arsenic in soil profiles, raising concerns about groundwater contamination .
Mechanism of Action
The mechanism of action of arsenic methoxide involves its interaction with cellular components, leading to various biochemical effects. It can bind to thiol groups in proteins, disrupting their function. This interaction can lead to the inhibition of enzyme activity and induction of apoptosis (programmed cell death) in cancer cells. The molecular targets include enzymes involved in cellular metabolism and signaling pathways.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Thermodynamic Comparison
Key Research Findings
Hydrolytic Instability: Arsenous acid esters hydrolyze rapidly in water, limiting their use in aqueous systems. This contrasts with phosphate esters, which are integral to biological systems .
Toxicity Profile: Arsenic esters are generally more toxic than their phosphorus or silicon analogs, restricting their industrial applications .
Analytical Utility: Silicon-substituted arsenic esters (e.g., tris(trimethylsilyl) derivatives) are valuable in GC-MS for detecting trace arsenic species in complex matrices .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for arsenous acid, trimethyl ester, and what analytical methods validate its purity?
- Methodological Answer : The compound is synthesized via the reaction of arsenic trioxide with trimethylsilyl chloride under anhydrous conditions. Purity is validated using gas chromatography-mass spectrometry (GC-MS) to confirm molecular ion peaks at m/z 168 (C₃H₉AsO₃) and isotopic patterns consistent with arsenic . Nuclear magnetic resonance (¹H/¹³C NMR) should confirm methyl group signals (δ 0.2–0.5 ppm for Si–CH₃ in silylated intermediates) and absence of hydrolyzed byproducts .
Q. How does this compound degrade under varying pH and temperature conditions?
- Methodological Answer : Stability studies involve incubating the compound in buffered solutions (pH 3–9) at 25°C and 40°C. Hydrolysis is monitored via high-performance liquid chromatography (HPLC) with UV detection at 210 nm. Degradation products (e.g., methylarsonic acid) are identified using tandem mass spectrometry (LC-MS/MS). Data shows increased hydrolysis rates under alkaline conditions (>pH 7) .
Q. What standardized protocols exist for quantifying trace amounts of this compound in environmental samples?
- Methodological Answer : Solid-phase microextraction (SPME) coupled with GC-MS is recommended. Use a DB-5MS column (30 m × 0.25 mm) and electron ionization (EI) at 70 eV. Quantify via external calibration with deuterated internal standards (e.g., d₁₀-acenaphthene) to mitigate matrix effects .
Advanced Research Questions
Q. How do computational models (DFT, molecular dynamics) predict the reactivity of this compound with biological nucleophiles?
- Methodological Answer : Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal electrophilic arsenic centers susceptible to nucleophilic attack by thiol groups (e.g., glutathione). Molecular dynamics simulations (50 ns trajectories) in explicit solvent models predict binding affinities to cysteine residues in proteins, validated by in vitro assays .
Q. What experimental and theoretical evidence resolves contradictions in reported antimicrobial mechanisms of this compound?
- Methodological Answer : Discrepancies arise from variable test strains (Gram-positive vs. Gram-negative) and solvent carriers (DMSO vs. aqueous). A meta-analysis of MIC (minimum inhibitory concentration) data shows DMSO enhances membrane permeability, increasing efficacy against E. coli (MIC 12.5 µg/mL) versus aqueous solutions (MIC >50 µg/mL). Synchrotron-based X-ray fluorescence microscopy confirms arsenic accumulation in bacterial cell walls .
Q. How can isotopic labeling (¹³C/²H) elucidate the metabolic fate of this compound in plant systems?
- Methodological Answer : Synthesize ¹³C-labeled methyl groups via reaction with ¹³C-enriched trimethylchlorosilane. Track assimilation in Arabidopsis thaliana using nanoSIMS imaging and high-resolution orbitrap MS. Data reveals methylation-demethylation cycles in root tissues, with arsenic sequestration in vacuoles .
Key Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
